molecular formula C15H14N4 B11476749 [(1-butyl-1H-benzimidazol-2-yl)methylidene]propanedinitrile

[(1-butyl-1H-benzimidazol-2-yl)methylidene]propanedinitrile

Cat. No.: B11476749
M. Wt: 250.30 g/mol
InChI Key: GSHPQPOYNXAPPR-UHFFFAOYSA-N
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Description

[(1-butyl-1H-benzimidazol-2-yl)methylidene]propanedinitrile is a complex organic compound that features a benzimidazole core with a butyl group and a propanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-butyl-1H-benzimidazol-2-yl)methylidene]propanedinitrile typically involves the condensation of 1-butyl-1H-benzimidazole with malononitrile under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(1-butyl-1H-benzimidazol-2-yl)methylidene]propanedinitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the electronic properties of the compound.

    Substitution: The benzimidazole core allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a benzimidazole derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated compound.

Scientific Research Applications

[(1-butyl-1H-benzimidazol-2-yl)methylidene]propanedinitrile has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development.

    Industry: It can be used in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [(1-butyl-1H-benzimidazol-2-yl)methylidene]propanedinitrile involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core can bind to active sites, while the propanedinitrile moiety can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [(1-methyl-1H-benzimidazol-2-yl)methylidene]propanedinitrile
  • [(1-ethyl-1H-benzimidazol-2-yl)methylidene]propanedinitrile
  • [(1-propyl-1H-benzimidazol-2-yl)methylidene]propanedinitrile

Uniqueness

[(1-butyl-1H-benzimidazol-2-yl)methylidene]propanedinitrile is unique due to the presence of the butyl group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it distinct from similar compounds with different alkyl groups.

Properties

Molecular Formula

C15H14N4

Molecular Weight

250.30 g/mol

IUPAC Name

2-[(1-butylbenzimidazol-2-yl)methylidene]propanedinitrile

InChI

InChI=1S/C15H14N4/c1-2-3-8-19-14-7-5-4-6-13(14)18-15(19)9-12(10-16)11-17/h4-7,9H,2-3,8H2,1H3

InChI Key

GSHPQPOYNXAPPR-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1C=C(C#N)C#N

Origin of Product

United States

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